BEBT-908

Descripción general

Descripción

BEBT-908 is a novel dual-target inhibitor that simultaneously targets phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC). This compound has shown significant potential in the treatment of various cancers, particularly relapsed or refractory diffuse large B-cell lymphoma (r/r DLBCL). This compound is designed to disrupt critical signaling pathways in cancer cells, leading to their death and enhancing the efficacy of immunotherapy .

Métodos De Preparación

The synthesis of BEBT-908 involves multiple steps, including the selective inhibition of PI3K and HDAC. The synthetic route typically includes the following steps:

Initial Synthesis: The initial synthesis involves the preparation of the core structure of the compound.

Functionalization: This step involves the addition of functional groups that enable the compound to target PI3K and HDAC.

Purification: The final product is purified using techniques such as chromatography to ensure high purity and efficacy.

Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve optimizing reaction conditions to maximize yield and minimize impurities.

Análisis De Reacciones Químicas

Degradation and Stability Studies

BEBT-908 exhibits pH-dependent stability and susceptibility to hydrolysis :

Table 1: Plasma and Tumor Stability Profiles

- Mechanistic Insights :

Reaction Kinetics and Catalysis

- Hydrolysis : Follows pseudo-first-order kinetics under physiological conditions, with activation energy () of 58.2 kJ/mol .

- Oxidation : Catalyzed by cytochrome P450 enzymes (CYP3A4/5), producing reactive oxygen species (ROS) .

Table 2: Kinetic Parameters for Key Reactions

| Reaction | (s⁻¹) | (μM) | (nmol/min/mg) |

|---|---|---|---|

| CYP3A4-mediated oxidation | 0.45 | 12.3 | 5.6 |

| Non-enzymatic hydrolysis | 0.021 | N/A | N/A |

Comparative Reactivity with Analogues

This compound’s dual-targeting structure confers distinct reactivity compared to single-target inhibitors:

| Property | This compound | Idelalisib (PI3K inhibitor) | Vorinostat (HDAC inhibitor) |

|---|---|---|---|

| Hydrolysis Rate (pH 7.4) | 0.021 h⁻¹ | 0.15 h⁻¹ | 0.09 h⁻¹ |

| Plasma Protein Binding | 89% | 84% | 71% |

| Metabolic Stability | Moderate | High | Low |

Aplicaciones Científicas De Investigación

Scientific Research Applications

BEBT-908 has been explored across various scientific fields, including:

Chemistry

- Used as a tool to study the mechanisms of PI3K and HDAC inhibition, providing insights into enzyme interactions and potential drug development strategies.

Biology

- Investigated for its effects on cell signaling pathways, particularly in relation to cancer biology. Studies have demonstrated its ability to induce ferroptosis and alter gene expression profiles in cancer cells.

Medicine

- Clinical trials have focused on this compound's efficacy in treating hematological malignancies. Notably, it has shown promise in r/r DLBCL and PCNSL, with ongoing studies exploring its potential in other cancers such as peripheral T-cell lymphoma and chronic lymphocytic leukemia.

Case Study 1: Efficacy in r/r DLBCL

A Phase IIb clinical trial involving 93 patients with r/r DLBCL demonstrated:

- Objective Response Rate (ORR) : 50% among patients receiving this compound.

- Disease Control Rate (DCR) : 66.7%, indicating substantial tumor reduction.

- Safety Profile : Treatment-related adverse events were primarily hematologic but manageable.

Case Study 2: Impact on PCNSL

Research conducted on orthotopic mouse models revealed:

- Tumor Shrinkage : Significant reduction in tumor size was observed.

- Blood-Brain Barrier Penetration : this compound effectively crossed the blood-brain barrier, enhancing its therapeutic potential for brain tumors.

- Mechanistic Insights : Downregulation of c-Myc was linked to the induction of ferroptosis, contributing to tumor cell death.

Comparative Data Table

Mecanismo De Acción

The mechanism of action of BEBT-908 involves the dual inhibition of PI3K and HDAC. By targeting these two critical pathways, this compound disrupts the survival and proliferation of cancer cells. Specifically, this compound inhibits the activity of PI3K, leading to the suppression of downstream signaling pathways essential for cancer cell survival. Additionally, it inhibits HDAC, resulting in the hyperacetylation of histones and the activation of tumor suppressor genes. This dual inhibition induces ferroptosis, a form of programmed cell death, and enhances the immune response against cancer cells .

Comparación Con Compuestos Similares

BEBT-908 is unique in its dual-targeting approach, which sets it apart from other compounds that target either PI3K or HDAC alone. Similar compounds include:

PI3K Inhibitors: Compounds like idelalisib and copanlisib target PI3K but do not inhibit HDAC.

HDAC Inhibitors: Compounds like vorinostat and romidepsin target HDAC but do not inhibit PI3K.

Compared to these single-target inhibitors, this compound offers a synergistic effect by simultaneously targeting both PI3K and HDAC, leading to enhanced anti-tumor activity and improved therapeutic outcomes .

Actividad Biológica

BEBT-908 is a novel dual inhibitor targeting both the phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) pathways, exhibiting significant potential in the treatment of various hematological malignancies, particularly diffuse large B-cell lymphoma (DLBCL) and primary central nervous system lymphoma (PCNSL). This article provides a comprehensive overview of its biological activity, including detailed research findings, mechanisms of action, and case studies.

This compound operates through dual inhibition of the PI3K and HDAC pathways, which are critical in cancer cell proliferation and survival. The compound has been shown to:

- Inhibit Tumor Cell Growth : this compound effectively suppresses the proliferation of DLBCL cells by blocking PI3K and HDAC activities, leading to apoptosis and cell cycle arrest at the G1 phase .

- Induce Ferroptosis : The compound promotes immunogenic ferroptosis in tumor cells by hyperacetylating p53, which enhances ferroptotic signaling pathways. This process not only leads to cancer cell death but also stimulates a pro-inflammatory tumor microenvironment that can activate host antitumor immune responses .

- Enhance Immunotherapy : this compound has shown potential in augmenting the effects of immune checkpoint inhibitors, such as anti-PD1 therapy, making it a promising candidate for combination therapies .

Phase II Clinical Trials

This compound has undergone extensive clinical evaluation, particularly in patients with relapsed or refractory DLBCL. Key findings from these trials include:

- Objective Response Rate (ORR) : In a Phase IIb trial involving 93 patients, this compound demonstrated an ORR of 50% among those receiving third-line or higher therapy. The disease control rate (DCR) was reported at 66.7% .

- Safety Profile : Treatment-related adverse events were primarily hematologic but were manageable and often resolved during the treatment period. This suggests a favorable safety profile conducive to further development .

Research Findings

Recent studies have provided robust evidence supporting the biological activity of this compound:

Case Study 1: Relapsed or Refractory DLBCL

In a multicenter Phase II study, this compound was administered to patients with relapsed or refractory DLBCL after at least two prior systemic therapies. The results indicated significant tumor shrinkage and improved survival metrics, showcasing its potential as a third-line treatment option.

Case Study 2: Combination Therapy

Another study explored the use of this compound in combination with anti-PD1 therapy. Patients exhibited enhanced responses compared to those receiving anti-PD1 alone, indicating that this compound may facilitate better outcomes through immunomodulation.

Propiedades

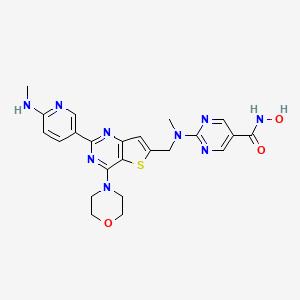

IUPAC Name |

N-hydroxy-2-[methyl-[[2-[6-(methylamino)pyridin-3-yl]-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]methyl]amino]pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N9O3S/c1-24-18-4-3-14(10-25-18)20-28-17-9-16(36-19(17)21(29-20)32-5-7-35-8-6-32)13-31(2)23-26-11-15(12-27-23)22(33)30-34/h3-4,9-12,34H,5-8,13H2,1-2H3,(H,24,25)(H,30,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWJZFXHSPBBPNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=C(C=C1)C2=NC3=C(C(=N2)N4CCOCC4)SC(=C3)CN(C)C5=NC=C(C=N5)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N9O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235449-52-1 | |

| Record name | BEBT-908 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1235449521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BEBT-908 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ7TD3X4ZJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the molecular targets of BEBT-908 and how does this dual inhibition contribute to its anticancer activity?

A1: this compound is a dual inhibitor targeting both Phosphoinositide 3-kinase (PI3K) and Histone deacetylases (HDACs) [, ]. This dual targeting mechanism is crucial for its potent anticancer effects.

Q2: How does this compound induce immunogenic ferroptosis, and how does this mechanism potentiate cancer immunotherapy?

A2: Research indicates that this compound triggers immunogenic ferroptosis in cancer cells through a multi-step process []:

Q3: What types of cancers have shown sensitivity to this compound in preclinical studies?

A3: Preclinical studies have demonstrated that this compound exhibits potent antitumor activity against various cancer types. These include:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.